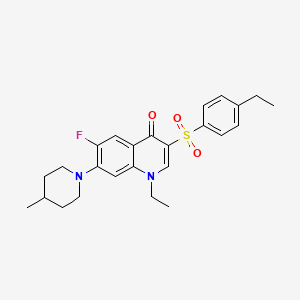
rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis is a chemical compound with significant potential in various fields of research and industry. This compound is characterized by its unique structural features, which include a cyano group, an oxane ring, and a sulfonyl fluoride group. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Sulfonylation: The sulfonyl fluoride group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides or sulfonyl fluorides under basic conditions.
Industrial Production Methods
Industrial production of rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions that can introduce different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyano group and the oxane ring.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted oxanes, sulfonic acids, and various derivatives depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with diverse functionalities.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mécanisme D'action
The mechanism of action of rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis involves its interaction with molecular targets through its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The cyano group and oxane ring contribute to the compound’s overall stability and reactivity, facilitating its use in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-(3R,4S)-4-(methylsulfanyl)oxolan-3-amine, trans
- Rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-amine, cis
- Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine
Uniqueness
Rac-(3R,4S)-4-cyanooxane-3-sulfonylfluoride, cis stands out due to its unique combination of functional groups, which impart distinct reactivity and versatility. The presence of the sulfonyl fluoride group, in particular, makes it highly reactive towards nucleophiles, enabling a wide range of chemical modifications. Additionally, the cyano group provides opportunities for further functionalization and derivatization, enhancing its utility in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
2243506-90-1; 2287346-47-6 |
|---|---|
Formule moléculaire |
C6H8FNO3S |
Poids moléculaire |
193.19 |
Nom IUPAC |
(3S,4R)-4-cyanooxane-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H8FNO3S/c7-12(9,10)6-4-11-2-1-5(6)3-8/h5-6H,1-2,4H2/t5-,6-/m1/s1 |
Clé InChI |
SYULKROBRKMAAZ-PHDIDXHHSA-N |
SMILES |
C1COCC(C1C#N)S(=O)(=O)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)

![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2889682.png)



![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)

![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)

![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2889699.png)
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)

